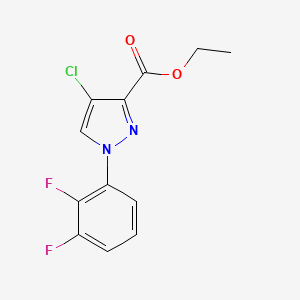
Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a difluorophenyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. The differences in substitution patterns can lead to variations in their biological activities and chemical reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C12H9ClF2N2O2 |
|---|---|
Molekulargewicht |
286.66 g/mol |
IUPAC-Name |
ethyl 4-chloro-1-(2,3-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-7(13)6-17(16-11)9-5-3-4-8(14)10(9)15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
DOQVTMKFDDRVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
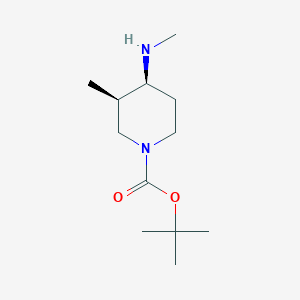
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
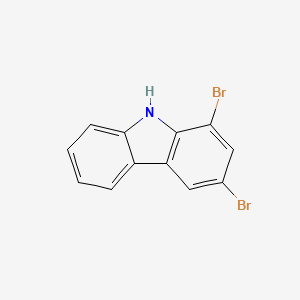
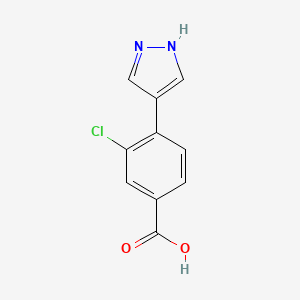
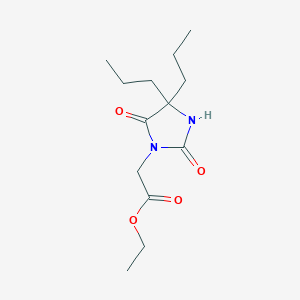

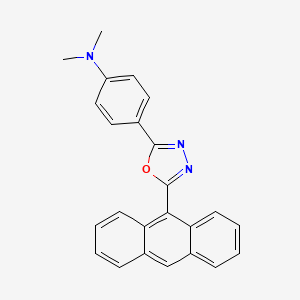
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
